molecular formula C20H24N6O4S B6469390 6-[5-(2,5-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640970-33-6

6-[5-(2,5-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6469390
CAS No.: 2640970-33-6
M. Wt: 444.5 g/mol
InChI Key: JFHTVQANJSWKMB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a purine, a pyrrolo[3,4-c]pyrrole, and a benzenesulfonyl group . These groups are common in many biologically active compounds and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The purine and pyrrolo[3,4-c]pyrrole rings would likely contribute to the compound’s rigidity and could influence its interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzenesulfonyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple functional groups and rings would likely make it relatively polar and could influence its solubility, melting point, and other properties .

Properties

IUPAC Name

6-[5-(2,5-dimethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-24-12-23-18-19(24)21-11-22-20(18)25-7-13-9-26(10-14(13)8-25)31(27,28)17-6-15(29-2)4-5-16(17)30-3/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHTVQANJSWKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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